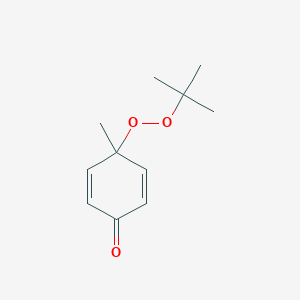
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one: is an organic peroxide compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a tert-butylperoxy group attached to a cyclohexadienone ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the oxidative dearomatization of phenols. One common method uses ruthenium catalysts to facilitate the oxidation process, transforming phenols into cyclohexadienones . The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and an acid catalyst to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative processes using similar catalytic systems. The scalability of the reaction allows for the efficient production of this compound, which can then be utilized in various applications.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The tert-butylperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ruthenium catalysts, acid catalysts.
Major Products Formed:
Quinones: Formed through oxidation reactions.
Phenols: Formed through reduction reactions.
Substituted Cyclohexadienones: Formed through substitution reactions.
Scientific Research Applications
4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying oxidative stress.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one involves the generation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond in the tert-butylperoxy group. This process produces tert-butoxy radicals, which can initiate various radical-mediated reactions . The molecular targets and pathways involved include the oxidation of organic substrates and the formation of radical intermediates.
Comparison with Similar Compounds
tert-Butyl peroxybenzoate: Another organic peroxide with similar radical-generating properties.
Di-tert-butyl peroxide: A commonly used radical initiator in polymerization reactions.
tert-Butyl hydroperoxide: A simpler peroxide used in oxidation reactions.
Uniqueness: 4-(tert-Butylperoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its cyclohexadienone structure, which provides additional reactivity and versatility in chemical reactions compared to other peroxides. Its ability to undergo oxidative dearomatization and form quinones makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
119711-73-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-tert-butylperoxy-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O3/c1-10(2,3)13-14-11(4)7-5-9(12)6-8-11/h5-8H,1-4H3 |
InChI Key |
PZTUGPLBFDQACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


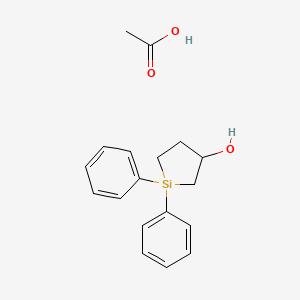
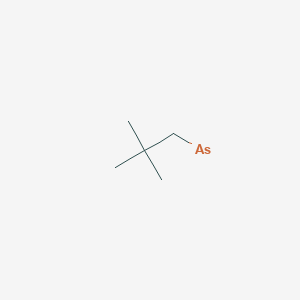
![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
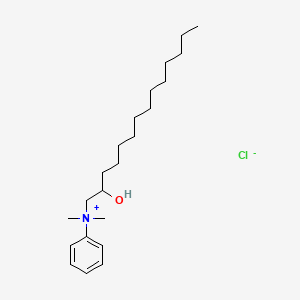
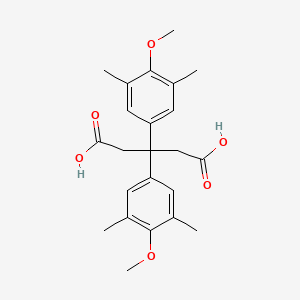
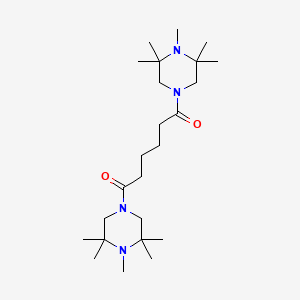
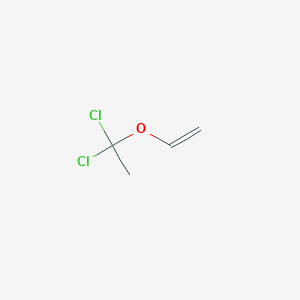
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
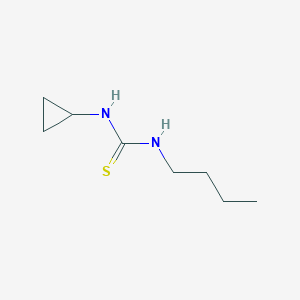
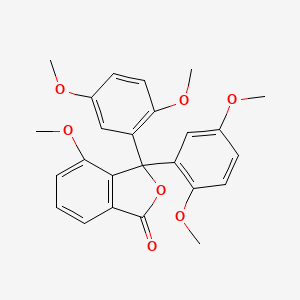
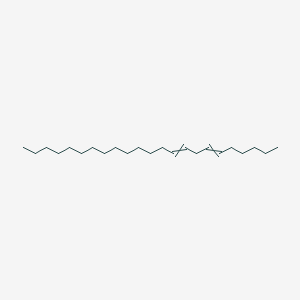
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
